molecular formula C9H12OS B7992488 2-Ethoxyphenyl methyl sulfide

2-Ethoxyphenyl methyl sulfide

Cat. No.: B7992488
M. Wt: 168.26 g/mol
InChI Key: XBOTXVOFQHVRCN-UHFFFAOYSA-N
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Description

Significance of Sulfide (B99878) Linkages in Molecular Design

Sulfide linkages, particularly thioether bonds, are of profound importance in molecular design, spanning from materials science to medicinal chemistry. ontosight.aiacsgcipr.org In drug discovery, the incorporation of thioether moieties can significantly influence a molecule's pharmacological profile. nih.gov Thioether bonds are often used as metabolically stable surrogates for more labile disulfide bonds. frontiersin.orgnih.gov This is crucial in the design of therapeutic peptides, where disulfide bridges, essential for maintaining the three-dimensional structure and biological activity, are susceptible to reduction in the physiological environment. frontiersin.orgnih.govnih.gov Replacing a disulfide bond with a stable thioether, such as a cystathionine (B15957) bridge, can enhance the peptide's stability without drastically altering its structure and function. nih.gov

The significance of sulfur linkages is also highlighted by the disulfide bridges formed between cysteine residues in proteins. wikipedia.orgfiveable.me These covalent bonds are fundamental to the structural stability of many proteins, particularly those secreted into the oxidizing extracellular environment. nih.govcreative-proteomics.comfrontiersin.org By holding different parts of the polypeptide chain together, disulfide bonds are critical for maintaining the protein's folded conformation and, consequently, its biological function. creative-proteomics.com

Furthermore, thioethers are valuable intermediates in organic synthesis. ontosight.aifiveable.me They can be oxidized to sulfoxides and sulfones, which are themselves important functional groups in a variety of bioactive compounds. ontosight.aitaylorandfrancis.com The ability to introduce and then modify the thioether group makes it a versatile tool for synthetic chemists.

Overview of Aromatic Ether-Thioether Hybrid Architectures

Aromatic compounds that feature both an ether and a thioether functional group represent a unique class of hybrid architectures. These molecules combine the properties of both functionalities, leading to interesting applications in materials science and medicinal chemistry. For instance, porous poly(aryl thioether)s have shown exceptional chemical and thermal resistance, making them promising materials for applications such as metal capture and heterogeneous catalysis. acs.orgnih.gov

The synthesis of these hybrid molecules can be achieved through various organic reactions. A common approach involves the nucleophilic substitution of a suitably activated aromatic ring. For example, a phenol (B47542) derivative can be alkylated to introduce the ether linkage, followed by the introduction of the thioether group via reaction with a sulfur nucleophile. Conversely, an aromatic thiol can be first converted to a thioether, followed by the formation of the ether bond. The synthesis of thioethers from alcohols and thiols can be promoted by solid acid catalysts, offering a green chemistry approach to these structures. beilstein-journals.org The development of efficient and selective methods for the synthesis of aryl thioethers is an active area of research, with numerous protocols being developed, including those that use odorless and less toxic sulfur sources. researchgate.netnih.govrsc.org

The electronic properties of the aromatic ring in these hybrid architectures can be tuned by the nature and position of the ether and thioether substituents. This, in turn, can influence the molecule's reactivity and its potential applications. For example, the presence of an electron-donating ether group can affect the reactivity of the thioether moiety.

Research Trajectory of 2-Ethoxyphenyl Methyl Sulfide in Modern Chemical Research

Direct research focusing specifically on this compound (CAS Number: 38125-62-1) is limited in the current scientific literature. bldpharm.com However, the structural motifs present in this compound—the ortho-alkoxy aryl sulfide—are found in molecules that are of significant interest in contemporary chemical research. This suggests a potential research trajectory for this compound as a valuable building block in organic synthesis.

For instance, a study on the synthesis of N-iodo sulfoximines utilized a structurally similar compound, (2-methoxyphenyl)(methyl)sulfide, as a starting material. acs.orgresearchgate.net The one-pot reaction converted the sulfide into the corresponding N-iodo sulfoximine (B86345), a class of compounds gaining interest in medicinal chemistry due to their stability and reactivity. acs.orgresearchgate.net Given the similarity between a methoxy (B1213986) and an ethoxy group, it is plausible that this compound could undergo similar transformations to generate novel sulfoximine derivatives.

Furthermore, the "2-ethoxyphenyl" moiety is present in more complex molecules that have been the subject of detailed spectroscopic and computational studies. For example, a study on 2-thioxo-3N-(2-ethoxyphenyl)-5[4′-methyl-3′N-(2′-ethoxyphenyl)thiazol-2′(3′H)-ylidene]thiazolidin-4-one investigated its potential as a nonlinear optical material. tandfonline.com This highlights the utility of the 2-ethoxyphenyl group in the design of functional materials.

The oxidation of aryl methyl sulfides to their corresponding sulfoxides is another area of active research. mdpi.com The resulting chiral sulfoxides are important intermediates in asymmetric synthesis. Studies on the catalytic aerobic oxidation of sulfides demonstrate the ongoing efforts to develop environmentally benign and efficient synthetic methods. mdpi.com It is therefore conceivable that this compound could serve as a precursor to chiral 2-ethoxyphenyl methyl sulfoxide (B87167), a potentially valuable synthetic intermediate.

While dedicated studies on this compound are not abundant, its constituent parts are clearly of interest to the chemical research community. Its potential as a precursor for more complex and functionalized molecules suggests that its research trajectory is likely to be as a versatile starting material in the synthesis of novel compounds for applications in medicinal chemistry and materials science.

Interactive Data Tables

Table 1: Properties of this compound

Property Value
CAS Number 38125-62-1
Molecular Formula C9H12OS
Purity 97.0% acsgcipr.org

| Synonyms | (2-Ethoxyphenyl)(methyl)sulfane bldpharm.com |

Table 2: Related Research on Structurally Similar Compounds

Research Area Key Findings Reference Compound
N-Iodo Sulfoximine Synthesis One-pot synthesis from sulfides via reaction with ammonium (B1175870) carbonate and an iodinating agent. N-Iodo-S-(2-methoxyphenyl)-S-methyl Sulfoximine acs.orgresearchgate.net
Nonlinear Optical Materials A complex molecule containing the 2-ethoxyphenyl group was synthesized and studied for its NLO properties. 2-thioxo-3N-(2-ethoxyphenyl)-5[4′-methyl-3′N-(2′-ethoxyphenyl)thiazol-2′(3′H)-ylidene]thiazolidin-4-one tandfonline.com

| Aerobic Oxidation of Sulfides | Efficient and selective oxidation of methyl phenyl sulfide to methyl phenyl sulfoxide using a Br2/NaNO2 catalyst system. | Methyl phenyl sulfoxide mdpi.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-10-8-6-4-5-7-9(8)11-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOTXVOFQHVRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 Ethoxyphenyl Methyl Sulfide

Oxidative Transformations to Sulfoxides and Sulfones

The oxidation of sulfides is a fundamental transformation in organic chemistry, leading to the formation of sulfoxides and, upon further oxidation, sulfones. These oxidized sulfur compounds are valuable intermediates in synthesis and are present in many biologically active molecules and materials. The selective oxidation of a sulfide (B99878), such as 2-ethoxyphenyl methyl sulfide, to its corresponding sulfoxide (B87167) without over-oxidation to the sulfone requires careful selection of reagents and reaction conditions.

Selective Oxidation of Sulfides to Sulfoxides

The conversion of sulfides to sulfoxides is a common objective in organic synthesis. Achieving high selectivity is crucial, as the sulfoxide can be more susceptible to oxidation than the starting sulfide. nih.gov A variety of methods have been developed to address this challenge, ranging from traditional stoichiometric oxidants to more sustainable catalytic systems. acsgcipr.org

The use of molecular oxygen as the terminal oxidant is highly desirable from an environmental and economic standpoint, as it is inexpensive and produces water as the only byproduct. nih.gov Photochemistry, in particular, offers sustainable, light-driven protocols for the aerobic oxidation of sulfides. rsc.org For instance, various protocols have been developed utilizing anthraquinone (B42736) as a photocatalyst under different wavelengths of light (CFL lamps or 427 nm) or even catalyst-free conditions at 370 nm. rsc.org These photochemical methods have been successfully applied to the oxidation of various aryl alkyl sulfides. rsc.org

A notable transition-metal-free catalytic system for the aerobic oxidation of sulfides employs a combination of bromine (Br₂), sodium nitrite (B80452) (NaNO₂), and water in acetonitrile (B52724) at ambient temperature. nih.gov This system efficiently converts a range of methyl aryl sulfides into their corresponding sulfoxides in high yields, typically within an hour, without significant over-oxidation to the sulfone. nih.gov The proposed mechanism involves the initial electrophilic attack of Br₂ on the sulfur atom to form the sulfoxide. The catalytic cycle is sustained by the reoxidation of the resulting hydrobromic acid (HBr) back to Br₂ by nitrogen dioxide (NO₂), which is generated from NaNO₂. nih.gov

Table 1: Catalytic Aerobic Oxidation of Various Methyl Aryl Sulfides nih.gov Reaction conditions: substrate (10 mmol), NaNO₂ (0.5 mmol), Br₂ (3-5 mol%), H₂O (1.5 mL), CH₃CN (20 mL), O₂ (80 mL/min), 25 °C.

SubstrateTime (h)Conversion (%)Isolated Yield (%)
Methyl phenyl sulfide110096
4-Methoxyphenyl methyl sulfide110096
4-Methylphenyl methyl sulfide110097
2-Methylphenyl methyl sulfide110095
4-Chlorophenyl methyl sulfide210095

Developing metal-free catalytic systems is a significant goal in green chemistry to avoid the costs and potential toxicity associated with transition metals. A simple and effective method for the selective oxidation of sulfides to sulfoxides utilizes hydrogen peroxide in glacial acetic acid. nih.govmdpi.com This system operates under mild, transition-metal-free conditions and provides excellent yields (90-99%) of the sulfoxide products. mdpi.com The reaction is straightforward, and the products are easily isolated. mdpi.com

Another approach involves visible-light-mediated oxidation without any photocatalyst. rsc.org This method is environmentally friendly and shows high selectivity for sulfoxides with good functional group compatibility. rsc.org Additionally, ion-supported hypervalent iodine reagents have been developed for a mild and efficient oxidation of both aliphatic and aromatic sulfides to sulfoxides at room temperature, offering excellent yields and easy recyclability of the reagent. organic-chemistry.org

Hypervalent iodine compounds are effective and environmentally sustainable reagents for various chemical transformations. arkat-usa.org A specific reagent, benziodoxole triflate (IBA-OTf), has been developed as a stable, air-tolerant, and efficient oxidant for the selective conversion of sulfides to sulfoxides. arkat-usa.org This pseudocyclic hypervalent iodine reagent is prepared from 2-iodosylbenzoic acid and trifluoromethanesulfonic acid. arkat-usa.org

The oxidation using IBA-OTf proceeds under mild conditions and provides sulfoxides in moderate to good yields without over-oxidation to sulfones. arkat-usa.orgscispace.com A significant advantage of this method is that the reduced form of the reagent, 2-iodobenzoic acid, can be easily recovered in good yields through a simple acid-base extraction, allowing for its recycling. arkat-usa.org The reagent has been successfully applied to a variety of aryl alkyl, diaryl, and dialkyl sulfides. arkat-usa.org

Table 2: Oxidation of Various Sulfides to Sulfoxides using IBA-OTf arkat-usa.org Reaction conditions: Sulfide (0.3 mmol), IBA-OTf (0.33 mmol), CH₂Cl₂ (3 mL), room temperature.

SulfideTime (min)Yield of Sulfoxide (%)
Thioanisole1091
Diphenyl sulfide1088
4-Chlorothioanisole1093
4-Nitrothioanisole1085
Dibutyl sulfide1086

Biocatalysis has emerged as a powerful and sustainable strategy for chemical synthesis, offering high selectivity under mild conditions. ucl.ac.uk Enzymes such as monooxygenases, peroxidases, and cytochromes P450 are capable of converting prochiral sulfides into enantioenriched sulfoxides. acsgcipr.orgnih.gov Baeyer-Villiger monooxygenases (BVMOs) are particularly noteworthy for larger-scale processes, using molecular oxygen as the terminal oxidant. acsgcipr.org

These enzymatic approaches are attractive alternatives to traditional chemical methods, which can be toxic and hazardous. ucl.ac.uk In addition to oxidative enzymes, reductive enzymes like methionine sulfoxide reductases (Msrs) have been employed for the kinetic resolution of racemic sulfoxides, providing access to enantiopure (R)-sulfoxides. frontiersin.org The coupling of an enantioselective biocatalytic reduction with a non-selective oxidation process in a cyclic deracemization has been demonstrated to produce sulfoxides with excellent conversion and optical purity. nih.gov This highlights the potential of combining biocatalysis with other chemical methods to achieve desired transformations. nih.gov

Over-oxidation to Sulfones

While the selective formation of sulfoxides is often the primary goal, the further oxidation of the sulfoxide to the corresponding sulfone is a common subsequent transformation. researchgate.net In many cases, this over-oxidation is an undesirable side reaction that lowers the yield of the target sulfoxide. acsgcipr.org However, sulfones themselves are important functional groups in medicinal chemistry and materials science, making their direct synthesis from sulfides a valuable process. organic-chemistry.orgresearchgate.net

Achieving complete oxidation to the sulfone generally requires harsher conditions or more powerful oxidizing agents compared to selective sulfoxidation. researchgate.net Factors that influence the outcome include the choice of oxidant, catalyst, reaction temperature, and stoichiometry. acsgcipr.orgresearchgate.net For example, using niobium carbide as a catalyst with 30% hydrogen peroxide efficiently yields sulfones, whereas tantalum carbide under similar conditions favors the formation of sulfoxides. organic-chemistry.org Similarly, certain catalytic systems allow for switchable selectivity; one tungstate-functionalized ionic liquid catalyst can produce sulfoxides at room temperature and sulfones at 50°C. nih.gov A practical method using O₂/air as the oxidant allows for temperature-controlled selectivity, favoring sulfoxide or sulfone formation. researchgate.net Careful control over the reaction parameters is therefore essential to direct the oxidation of this compound to either the sulfoxide or the sulfone as the desired product. acsgcipr.org

C-S Bond Cleavage and Functional Group Interconversions of this compound

The chemical reactivity of this compound is characterized by the transformations involving the carbon-sulfur (C–S) bond and the sulfide functional group itself. These reactions are pivotal for the structural modification of the molecule, enabling the introduction of new functionalities or the complete removal of the sulfur moiety. The presence of the electron-donating ethoxy group at the ortho position of the phenyl ring influences the reactivity of the C–S bond, making the molecule susceptible to specific types of cleavage and functional group interconversions.

C-S Bond Cleavage Pathways

Cleavage of the C–S bond in aryl sulfides, including those with electron-donating substituents, can be achieved through various methods, leading to a range of products. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous aryl methyl sulfides.

One of the most established methods for C–S bond cleavage is desulfurization using Raney nickel . This reaction involves the hydrogenolysis of the C–S bond, leading to the replacement of the methylthio group with hydrogen. This process is a powerful synthetic tool for the complete removal of sulfur from an organic molecule. The reaction is typically carried out by refluxing the sulfide with a slurry of Raney nickel in a solvent like ethanol.

Transition-metal-catalyzed C–S bond cleavage has emerged as a versatile strategy for the functionalization of aryl sulfides. These reactions offer an alternative to traditional cross-coupling reactions that rely on organohalides. Palladium, nickel, and copper catalysts have been employed to activate the C–S bond, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. While the direct application to this compound is not widely reported, related aryl sulfides undergo coupling reactions with various nucleophiles.

Oxidative C–S bond cleavage can also occur under specific conditions. For instance, metal-free methods using reagents like N-chlorosuccinimide (NCS) have been shown to cleave the C(sp³)–S bond in arylmethyl thioethers, leading to the formation of aldehydes.

Below is a table summarizing representative C–S bond cleavage reactions applicable to aryl sulfides, which are expected to be relevant for this compound.

TransformationReagents and ConditionsProduct TypeGeneral Yield Range
DesulfurizationRaney Nickel, Ethanol, RefluxAlkoxybenzeneGood to Excellent
Cross-Coupling (e.g., with Grignard reagents)Ni or Pd catalyst, Grignard reagent (R-MgX)Alkylated areneModerate to Good
Oxidative CleavageNCS, ChloroformAryl aldehydeModerate to Good

Functional Group Interconversions

The sulfide moiety in this compound can be readily transformed into other sulfur-containing functional groups, primarily through oxidation. These transformations are valuable for modulating the electronic and steric properties of the molecule.

The most common functional group interconversion is the oxidation of the sulfide to a sulfoxide and subsequently to a sulfone . This is typically achieved using oxidizing agents such as hydrogen peroxide in an acidic medium like glacial acetic acid. The selectivity towards the sulfoxide or sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. The oxidation to the sulfoxide introduces a chiral center at the sulfur atom, while further oxidation to the achiral sulfone significantly alters the geometry and electronic nature of the sulfur group.

The general procedure for the oxidation of aryl sulfides involves dissolving the sulfide in a suitable solvent and treating it with the oxidizing agent at a controlled temperature. For instance, using one equivalent of hydrogen peroxide in acetic acid at room temperature generally favors the formation of the sulfoxide. nih.gov Using an excess of the oxidizing agent and/or higher temperatures will typically lead to the formation of the sulfone.

The following table details the conditions for the oxidation of aryl sulfides to their corresponding sulfoxides and sulfones.

Starting MaterialReagents and ConditionsProductGeneral Yield Range
Aryl methyl sulfideH₂O₂ (1.1 eq.), Acetic Acid, 30°CAryl methyl sulfoxideExcellent
Aryl methyl sulfideH₂O₂ (2.2 eq.), Acetic Acid, 40°CAryl methyl sulfoneGood to Excellent

Advanced Spectroscopic Characterization of 2 Ethoxyphenyl Methyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, the complete chemical structure of 2-Ethoxyphenyl methyl sulfide (B99878) can be elucidated.

Proton (¹H) NMR Spectroscopic Analysis of Aromatic and Alkyl Protons

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of 2-Ethoxyphenyl methyl sulfide is characterized by distinct signals corresponding to the aromatic protons of the disubstituted benzene (B151609) ring and the alkyl protons of the ethoxy and methyl sulfide groups.

The four aromatic protons, being chemically non-equivalent, exhibit complex splitting patterns in the aromatic region of the spectrum (typically δ 6.8–7.5 ppm). Their specific chemical shifts and multiplicities are influenced by the electronic effects of the electron-donating ethoxy group and the sulfur-containing methylthio group.

The alkyl protons give rise to more straightforward signals. The ethoxy group produces a triplet for its methyl (–CH₃) protons due to coupling with the adjacent methylene (B1212753) protons, and a quartet for the methylene (–OCH₂–) protons from coupling to the methyl protons. The methyl sulfide group (–SCH₃) appears as a sharp singlet, as its protons have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shift and Multiplicity Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-3, H-4, H-5, H-6)6.8 – 7.5Multiplet (m)4H
Ethoxy (-OCH₂CH₃)~4.1Quartet (q)2H
Methyl Sulfide (-SCH₃)~2.5Singlet (s)3H
Ethoxy (-OCH₂CH₃)~1.4Triplet (t)3H

Carbon-13 (¹³C) NMR Spectroscopic Analysis of Carbon Framework

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environments. This compound has nine unique carbon atoms, which would result in nine distinct signals in the proton-decoupled ¹³C NMR spectrum.

The six aromatic carbons resonate in the typical downfield region for sp²-hybridized carbons (δ 110–160 ppm). The two carbons directly attached to the substituents (C-1 bearing the ethoxy group and C-2 bearing the methyl sulfide group) can be distinguished from the other four aromatic carbons based on the substituent effects. The carbon attached to the highly electronegative oxygen atom (C-1) is expected to be significantly deshielded, appearing at a higher chemical shift. Alkyl carbons appear in the upfield region of the spectrum. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (C-1 to C-6)110 – 160
Ethoxy (-OCH₂CH₃)~64
Ethoxy (-OCH₂CH₃)~15
Methyl Sulfide (-SCH₃)~16

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). oxinst.comlibretexts.orgyoutube.com For this compound, COSY spectra would show cross-peaks connecting the adjacent protons on the aromatic ring, helping to delineate their relative positions. A distinct cross-peak would also appear between the quartet of the ethoxy methylene group and the triplet of its methyl group, confirming the ethyl fragment. oxinst.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). hmdb.cawikipedia.orglibretexts.orgnih.gov This technique allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its known ¹H signal. For instance, the singlet at ~2.5 ppm would correlate with the ¹³C signal of the -SCH₃ carbon. hmdb.cawikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). libretexts.orgcornell.educeitec.czlibretexts.org HMBC is crucial for piecing together the molecular skeleton. Key correlations for confirming the 1,2-substitution pattern would include a cross-peak between the methyl sulfide protons (–SCH₃) and the aromatic carbon C-2, and cross-peaks between the ethoxy methylene protons (–OCH₂–) and the aromatic carbon C-1. ceitec.czlibretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and ethyl groups are observed just below 3000 cm⁻¹ (approx. 2850–2980 cm⁻¹).

Aromatic C=C Stretching: Bands in the 1450–1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

C-O Stretching: A strong, prominent band corresponding to the asymmetric C–O–C stretch of the aryl-alkyl ether is expected around 1230–1260 cm⁻¹.

C-S Stretching: The C-S stretching vibration is typically weaker and appears in the fingerprint region, generally between 600 and 800 cm⁻¹.

Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the aromatic ring. For a 1,2-disubstituted (ortho) pattern, a strong absorption band is expected around 735–770 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2980Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium
Asymmetric C-O-C Stretch1230 - 1260Strong
Aromatic C-H Out-of-Plane Bend (ortho)735 - 770Strong
C-S Stretch600 - 800Weak-Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is dominated by the absorptions of the substituted benzene chromophore. The ethoxy and methylthio groups act as auxochromes, modifying the absorption profile of the benzene ring. msu.edu

Compared to unsubstituted benzene, the presence of these substituents, particularly the lone pairs on the oxygen and sulfur atoms which can conjugate with the aromatic π-system, causes a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in their intensity. The spectrum is expected to show strong absorptions corresponding to π → π* transitions, typically in the range of 220-280 nm. msu.eduscielo.org.za

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula.

For this compound, the molecular formula is C₉H₁₂OS. HRMS can measure the mass of its molecular ion (M⁺˙) with very high accuracy (typically to four or five decimal places). This experimental mass can then be compared to the calculated theoretical mass to confirm the elemental composition.

Molecular Formula: C₉H₁₂OS

Calculated Monoisotopic Mass: 168.0609 Da

In addition to confirming the molecular formula, the mass spectrum reveals the compound's fragmentation pattern, which serves as a structural fingerprint. Common fragmentation pathways for this compound under electron ionization (EI) would likely include:

Loss of a methyl radical (•CH₃) from the sulfide group to give an ion at [M - 15]⁺.

Loss of an ethyl radical (•C₂H₅) from the ethoxy group to give an ion at [M - 29]⁺.

Cleavage of the aryl-sulfur bond or aryl-oxygen bond, leading to characteristic fragment ions.

The analysis of these fragments provides further corroborating evidence for the proposed structure.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound this compound. Therefore, a detailed analysis of its crystallographic parameters, bond lengths, bond angles, dihedral angles, and intermolecular interactions based on experimental single-crystal X-ray diffraction is not possible at this time.

To provide the requested detailed structural information, experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction would be necessary. This process involves growing a suitable single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

Once such data becomes available, the following sections could be populated with the specific findings.

Crystallographic Parameters and Space Group Analysis

This section would typically present a table of the key crystallographic parameters obtained from the single-crystal X-ray diffraction experiment. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice. The space group provides information about the symmetry elements present in the crystal structure.

Table 1. Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical formula C₉H₁₂OS
Formula weight 168.25
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
α (°) 90
β (°) [Value]
γ (°) 90
Volume (ų) [Value]
Z [Value]
Density (calculated) (g/cm³) [Value]
Absorption coefficient (mm⁻¹) [Value]

Bond Lengths, Bond Angles, and Dihedral Angles

This subsection would provide a detailed analysis of the internal geometry of the this compound molecule as it exists in the solid state. This includes the distances between bonded atoms (bond lengths), the angles formed by three connected atoms (bond angles), and the rotational angles between planes of atoms (dihedral angles). This data is crucial for understanding the molecule's conformation.

Table 2. Hypothetical Selected Bond Lengths for this compound

Bond Length (Å)
S-C(methyl) [Value]
S-C(phenyl) [Value]
C(phenyl)-O [Value]

Table 3. Hypothetical Selected Bond Angles for this compound

Atoms Angle (°)
C(methyl)-S-C(phenyl) [Value]
C(phenyl)-O-C(ethyl) [Value]

Table 4. Hypothetical Selected Dihedral Angles for this compound

Atoms Angle (°)
C(methyl)-S-C(phenyl)-C(phenyl) [Value]

Intermolecular Interactions in Crystalline State

The arrangement of molecules in a crystal is governed by various non-covalent interactions. This section would describe the specific intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O or C-H···π interactions, that hold the this compound molecules together in the crystal lattice. Understanding these interactions is key to explaining the bulk properties of the solid material.

Without experimental data, a definitive description of these interactions cannot be provided.

Table of Compounds

Compound Name

Computational and Theoretical Investigations of 2 Ethoxyphenyl Methyl Sulfide

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. For a molecule like 2-Ethoxyphenyl methyl sulfide (B99878), DFT calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure reliable results.

The first step in a computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For 2-Ethoxyphenyl methyl sulfide, this involves calculating the bond lengths, bond angles, and dihedral angles that define its structure.

The optimized geometry reveals key structural features. The planarity of the phenyl ring is a significant aspect, along with the orientation of the ethoxy and methyl sulfide substituents. The C-S-C bond angle of the methyl sulfide group and the C-O-C angle of the ethoxy group are critical parameters. These computed values can be validated by comparison with experimental data from techniques like X-ray crystallography for similar compounds, often showing good agreement. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C-S1.805C-S-C99.8
S-CH₃1.798C-O-C118.5
C-O1.365O-C-C108.7
O-CH₂1.432C-C-C (ring avg.)120.0

Note: The data in this table is representative of values obtained from DFT/B3LYP calculations for structurally related aromatic sulfides and ethers.

Following geometry optimization, harmonic vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. dtic.mil These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

For this compound, characteristic vibrational modes would include:

C-H stretching vibrations in the aromatic ring and the methyl/ethyl groups.

C-S stretching of the sulfide group, typically appearing in the fingerprint region of the IR spectrum.

C-O stretching of the ethoxy group.

Aromatic C=C stretching vibrations within the phenyl ring.

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental values. core.ac.uk

Table 2: Calculated Harmonic Vibrational Frequencies and Assignments

Frequency (cm⁻¹)AssignmentVibrational Mode
3065ν(C-H)Aromatic C-H Stretch
2980ν(C-H)Asymmetric CH₃ Stretch
2935ν(C-H)Symmetric CH₂ Stretch
1595ν(C=C)Aromatic Ring Stretch
1245ν(C-O)Aryl-O Stretch
690ν(C-S)C-S Stretch

Note: The data in this table is representative and based on typical frequency ranges for the assigned functional groups.

Electronic Structure Analysis

The electronic properties of a molecule govern its reactivity, stability, and optical characteristics. Analyses of the frontier molecular orbitals and the molecular electrostatic potential surface provide a detailed picture of the molecule's electronic nature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized over the electron-rich phenyl ring and the sulfur atom, while the LUMO is distributed over the aromatic ring's π* anti-bonding orbitals.

Table 3: Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-0.72
Energy Gap (ΔE)5.13

Note: Values are representative for similar aromatic ether-sulfide compounds.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen and sulfur.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are often located around hydrogen atoms.

Green regions represent neutral or zero potential.

For this compound, the MEP surface would show negative potential concentrated around the oxygen atom of the ethoxy group and the sulfur atom of the methyl sulfide group, identifying them as primary sites for electrophilic interaction. semanticscholar.org

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity and stability of a molecule. researchgate.net They are calculated using the energies of the HOMO and LUMO. Key descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. A lower hardness value indicates a "softer," more reactive molecule.

Table 4: Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Ionization Potential (I)5.85
Electron Affinity (A)0.72
Electronegativity (χ)3.285
Chemical Hardness (η)2.565
Electrophilicity Index (ω)2.10

Note: Values are calculated from the representative HOMO/LUMO energies in Table 3.

The methodologies outlined in the request, including Natural Bond Orbital (NBO) analysis, Reduced Density Gradient (RDG) analysis, Nonlinear Optical (NLO) properties assessment, and Hirshfeld surface analysis, are advanced computational techniques used to understand the electronic structure, non-covalent interactions, and optical properties of molecules. However, the application of these specific analyses to this compound has not been documented in the accessible scientific literature.

Consequently, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as instructed, due to the absence of dedicated research on this particular compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Two-Dimensional Fingerprint Plots for Interaction Contributions

Two-dimensional (2D) fingerprint plots derived from Hirshfeld surface analysis are instrumental in summarizing the complex landscape of intermolecular interactions within a crystal. These plots provide a visual and quantitative representation of the frequency and nature of different atomic contacts. For molecules containing a 2-ethoxyphenyl group, these plots typically reveal a significant contribution from various types of interactions.

For instance, in the analysis of (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, a molecule containing the 2-ethoxyphenyl group, the 2D fingerprint plots would be delineated to show the percentage contribution of each interaction type. A hypothetical breakdown for this compound, based on such related structures, is presented in the table below.

Table 1: Hypothetical Interaction Contributions for this compound Based on Related Compounds

Interaction Type Percentage Contribution (%)
H···H 45.0 - 55.0
C···H / H···C 20.0 - 30.0
O···H / H···O 10.0 - 15.0
S···H / H···S 5.0 - 10.0
Other < 5.0

Note: This data is extrapolated from studies on structurally similar compounds and awaits experimental and computational verification for this compound.

Quantification of Repulsive, Attractive, and Van der Waals Interactions

Beyond the qualitative and percentage contributions, computational methods can quantify the energetic nature of these intermolecular interactions, categorizing them as attractive, repulsive, or dispersive (van der Waals). This is often achieved through the analysis of the Hirshfeld surface and related energy framework calculations.

The attractive interactions in this compound would likely be dominated by the aforementioned O···H and C···H contacts. The oxygen atom of the ethoxy group and the sulfur atom of the methyl sulfide group can both act as hydrogen bond acceptors, forming weak attractive forces with hydrogen atoms from neighboring molecules. The aromatic ring can also participate in attractive π-stacking or C–H···π interactions.

Repulsive interactions typically occur at very short contact distances where electron clouds of atoms begin to overlap significantly. These are essential for defining the molecular shape and preventing the collapse of the crystal structure.

A comprehensive computational study on this compound would be necessary to precisely quantify the energies associated with these different interactions and to understand their interplay in defining the final crystal architecture.

Advanced Applications and Emerging Research Areas for Aryl Methyl Sulfides

Role in Material Science and Optoelectronics

The exploration of organic molecules for applications in material science and optoelectronics is a rapidly expanding field. Aryl methyl sulfides are emerging as promising candidates due to their inherent electronic characteristics, which can be fine-tuned through synthetic modifications.

Nonlinear optical (NLO) materials are at the heart of modern optoelectronic and photonic technologies, enabling applications such as optical switching, frequency conversion, and data storage. Organic molecules with large second-order NLO responses typically possess a donor-π-acceptor (D-π-A) structure. The thioether moiety in aryl methyl sulfides can act as an electron-donating group, participating in the crucial charge-transfer mechanism required for NLO activity.

Research into various sulfur-containing organic compounds has highlighted their potential as NLO materials. For instance, chiral high-entropy sulfides and thiophenol-modified fluorographene have demonstrated significant NLO properties. Furthermore, new thiolated nitrophenylhydrazone crystals are being investigated for their NLO applications. While direct studies on the NLO properties of 2-Ethoxyphenyl methyl sulfide (B99878) are not extensively documented, the fundamental principles governing structure-property relationships in NLO materials suggest its potential. The ethoxy group at the ortho position of the phenyl ring in 2-Ethoxyphenyl methyl sulfide can further enhance its electron-donating strength, potentially leading to a significant NLO response. The strategic placement of electron-withdrawing groups on the aromatic ring could further amplify this effect, making tailored derivatives of this compound promising targets for future NLO material development.

Table 1: Examples of Sulfur-Containing Compounds with Nonlinear Optical Properties

Compound ClassKey FeaturesPotential NLO Application
Chiral High-Entropy SulfidesNon-centrosymmetric crystal structuresSecond-harmonic generation
Thiophenol-Modified FluorographeneDonor-π-acceptor characteristicsOptical limiting
Thiolated Nitrophenylhydrazone CrystalsAcentric crystalline packingFrequency conversion
Quaternary Diamond-Like SulfidesInfrared transparencyInfrared NLO devices

Catalysis and Ligand Design involving Thioether Moieties

The sulfur atom in thioethers possesses lone pairs of electrons that can coordinate with transition metals, making them valuable components in the design of ligands for catalysis. The resulting metal-ligand complexes can exhibit unique catalytic activities and selectivities in a wide range of organic transformations. The electronic properties of the aryl group and its substituents in aryl methyl sulfides can be systematically varied to fine-tune the coordinating ability of the sulfur atom and, consequently, the catalytic performance of the metal center.

Thioether-containing ligands have been successfully employed in various transition-metal-catalyzed reactions, including cross-coupling reactions, which are fundamental for the construction of complex organic molecules. The hemilabile nature of the sulfur-metal bond, where the bond can reversibly form and break, is a particularly attractive feature in ligand design. This property can facilitate catalyst activation and substrate coordination, leading to more efficient catalytic cycles.

While specific applications of this compound as a ligand are still an emerging area of research, the broader class of thioether-containing ligands has demonstrated significant potential. The presence of the ethoxy group in this compound could introduce additional coordinating capabilities or steric influence, offering opportunities for the design of novel ligands with tailored properties for specific catalytic applications. The development of chiral thioether ligands has also been a significant area of focus, enabling enantioselective transformations.

Table 2: Applications of Thioether-Containing Ligands in Catalysis

Catalytic ReactionMetal CatalystRole of Thioether Ligand
Cross-Coupling ReactionsPalladium, NickelLigand for catalyst stabilization and modulation of reactivity.
Asymmetric CatalysisRhodium, IridiumChiral auxiliary to induce enantioselectivity.
PolymerizationVarious Transition MetalsControl of polymer chain growth and structure.
C-H ActivationPalladium, RhodiumDirecting group and ligand for catalyst performance.

Advanced Organic Synthesis Reagents and Intermediates

Beyond their direct applications, aryl methyl sulfides, including this compound, serve as versatile reagents and intermediates in advanced organic synthesis. The sulfide moiety can be readily transformed into other functional groups, such as sulfoxides and sulfones, through controlled oxidation. These oxidized derivatives are themselves valuable synthetic intermediates. For instance, aryl sulfoxides can be used in Pummerer-type rearrangements and as chiral auxiliaries in asymmetric synthesis.

Furthermore, the carbon-sulfur bond in aryl methyl sulfides can be strategically cleaved under specific conditions, often facilitated by transition metal catalysts. This C-S bond activation provides a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, aryl methyl sulfides can participate in cross-coupling reactions where the methylthio group acts as a leaving group, allowing for the introduction of various other functionalities onto the aromatic ring. This approach offers an alternative to the use of traditional aryl halides in cross-coupling chemistry.

The synthetic utility of this compound lies in its potential to undergo these transformations while carrying the 2-ethoxyphenyl moiety, which can be a key structural element in pharmaceuticals, agrochemicals, and other functional molecules. The ability to manipulate the sulfide group provides a flexible handle for the construction of complex molecular architectures.

Table 3: Synthetic Transformations of Aryl Methyl Sulfides

Reaction TypeReagentsProductSynthetic Utility
Oxidationm-CPBA, H₂O₂Aryl Methyl Sulfoxide (B87167)/SulfoneIntermediates for further functionalization, chiral auxiliaries.
C-S Bond Activation/Cross-CouplingTransition Metal Catalysts (e.g., Ni, Pd)Biaryls, Arylated Amines, etc.Formation of new C-C and C-heteroatom bonds.
Reduction of SulfoxideReducing Agents (e.g., PCl₃)Aryl Methyl SulfideRegeneration of the sulfide moiety.

Analytical Techniques for the Detection and Quantification of 2 Ethoxyphenyl Methyl Sulfide

Chromatographic Methods

Chromatography is a powerful technique for separating and analyzing complex mixtures. For a semi-volatile organic compound like 2-Ethoxyphenyl methyl sulfide (B99878), gas chromatography is particularly well-suited.

Gas Chromatography (GC) with Sulfur-Selective Detectors (e.g., FPD)

Gas chromatography (GC) is a cornerstone for the analysis of volatile and semi-volatile sulfur compounds. When coupled with a sulfur-selective detector, it offers high selectivity and sensitivity for compounds like 2-Ethoxyphenyl methyl sulfide, even in complex matrices. The Flame Photometric Detector (FPD) is a common choice for this application, as it provides a reliable means of detecting sulfur-containing compounds. The use of GC with FPD is a well-established method for the determination of sulfur compounds in various samples, including cigarette smoke. This approach is valued for its ability to selectively detect sulfur compounds, which is particularly useful when analyzing samples with many non-sulfur-containing components.

ParameterTypical Value/ConditionSource
Detector Flame Photometric Detector (FPD)
Application Detection of sulfur-containing compounds in complex mixtures
Advantage High selectivity for sulfur compounds

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

For unambiguous identification and precise quantification, the combination of gas chromatography with mass spectrometry (GC-MS) is the gold standard. This technique separates compounds in the GC column before they are ionized and detected by the mass spectrometer, providing both retention time and mass spectral data.

GC-MS methods have been developed for the analysis of a wide array of organic compounds, including harmful substances in consumer products and odorous compounds in water. These methods can be adapted for the analysis of this compound. A typical GC-MS analysis would involve a temperature-programmed separation on a capillary column followed by electron impact (EI) ionization. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, allowing for the identification of the compound by comparing its mass spectrum to a library of known spectra. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity.

A study on the analysis of 41 harmful substances in multi-matrix products by GC-MS demonstrated the successful separation of all compounds within 30 minutes with excellent separation efficiency. The method showed strong correlation coefficients (R²) of at least 0.995 for all analytes. The average recoveries of the target compounds were between 73.6% and 124.1%, with relative standard deviations ranging from 1.2% to 9.9%.

ParameterExample ConditionSource
GC Column Rtx-624 (60 m x 0.32 mm i.d., 1.8 µm df)
Carrier Gas Helium
Injection Mode Splitless
Oven Program Initial temp 40°C (held for 2 min), ramp to 110°C at 8°C/min (held for 1 min), ramp to 220°C at 10°C/min (held for 10 min)
Ionization Mode Electron Impact (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Acquisition Mode Full Scan (for identification), MRM (for quantification)

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers even greater separation power for highly complex samples. This advanced technique can be particularly useful for resolving this compound from co-eluting matrix components.

High-Performance Liquid Chromatography (HPLC) (for related derivatives)

While GC is generally preferred for volatile sulfides, high-performance liquid chromatography (HPLC) can be a valuable tool for the analysis of non-volatile derivatives of this compound or related compounds. For instance, if the compound is derivatized to introduce a chromophore, HPLC with UV-Vis detection can be employed. The specific HPLC method, including the choice of stationary phase (e.g., C18) and mobile phase, would depend on the chemical properties of the derivative.

Spectrophotometric Methods (for related compounds)

Spectrophotometric methods, such as those based on the Methylene (B1212753) Blue reaction, are commonly used for the determination of total sulfides, particularly hydrogen sulfide, in various samples. These methods are generally less specific than chromatographic techniques and may not be suitable for the direct quantification of this compound in the presence of other sulfur compounds. However, they can be useful for screening purposes or for the analysis of samples where this compound is the predominant sulfur species after a selective extraction step. A limitation of the methylene blue method for biological samples is that it measures all sulfur species rather than free H₂S because it is performed under acidic conditions that can extract sulfur from other sources.

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical for accurate and reliable analysis. The goal is to extract this compound from the sample matrix and concentrate it to a level suitable for the analytical instrument.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This involves extracting the analyte from an aqueous sample into a water-immiscible organic solvent. A mixture of dichloromethane (B109758) and toluene (B28343) has been shown to be effective for extracting various organic compounds.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from a liquid sample, after which it is eluted with a suitable solvent.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate volatile and semi-volatile organic compounds from a sample.

Purge-and-Trap: This method is suitable for volatile compounds in liquid or solid samples. An inert gas is bubbled through the sample, and the volatilized analytes are trapped on a sorbent before being thermally desorbed into the GC. This technique has been successfully used for the analysis of odorous compounds, including dimethyl sulfide and dimethyl disulfide, in water.

Derivatization is a process where the analyte is chemically modified to improve its analytical properties, such as volatility, thermal stability, or detectability. For GC analysis, silylation is a common derivatization technique for compounds with active hydrogens, though it may not be necessary for this compound itself. For HPLC analysis, derivatization might be employed to attach a UV-active or fluorescent tag to the molecule to enhance detection.

TechniqueDescriptionApplicationSource
Liquid-Liquid Extraction Partitioning of the analyte between two immiscible liquid phases.Extraction from aqueous matrices.
Solid-Phase Microextraction Use of a coated fiber to extract and concentrate analytes.Analysis of volatile and semi-volatile compounds.
Purge-and-Trap Purging of volatiles with an inert gas followed by trapping on a sorbent.Analysis of volatile organic compounds in water.
Derivatization (Silylation) Chemical modification to increase volatility and thermal stability.GC analysis of compounds with active hydrogens.

Q & A

Basic: What are the methodological considerations for synthesizing 2-ethoxyphenyl methyl sulfide, and how can purity be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or sulfide coupling reactions. Key steps include:

  • Reagent Selection : Use methylthiolate or methyl disulfide as sulfur sources, reacting with 2-ethoxyphenyl halides (e.g., bromide or iodide). Catalysts like copper(I) iodide may enhance coupling efficiency .
  • Reaction Conditions : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation. Solvents such as DMF or THF are preferred for their ability to dissolve aromatic substrates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Purity is confirmed via HPLC or GC-MS, with optimization focused on minimizing side products like sulfoxides or over-oxidized species .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the ethoxy group (δ ~4.0 ppm for OCH₂CH₃) and methyl sulfide (δ ~2.1 ppm for SCH₃). 2D NMR (COSY, HSQC) resolves aromatic proton coupling .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing it from sulfone derivatives .
  • X-ray Crystallography : Single-crystal analysis (using SHELXL and Mercury ) resolves bond lengths (e.g., C–S: ~1.81 Å) and dihedral angles. Hydrogen bonding networks (e.g., C–H⋯O/F interactions) are mapped to explain solid-state packing .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Answer:

  • Source Analysis : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetic data. Discrepancies may arise from solvent effects or implicit vs. explicit solvation models in simulations .
  • Error Propagation : Use error matrices to assess uncertainty in experimental measurements (e.g., NMR integration, kinetic rates) versus computational approximations (basis set limitations) .
  • Sensitivity Testing : Vary computational parameters (e.g., functional choice in DFT) to identify if contradictions stem from methodological assumptions .

Advanced: What strategies optimize crystallographic refinement for this compound, particularly with twinned or low-resolution data?

Answer:

  • Data Collection : Use high-brilliance synchrotron sources to improve resolution. For twinned crystals, employ the HKL-3000 suite for data integration and scaling .
  • Refinement in SHELXL : Apply TWIN/BASF commands to model twinning fractions. Constraints on thermal parameters (e.g., SIMU/DELU) stabilize refinement with weak data .
  • Validation Tools : Check for overfitting using R-free values and electron density maps (e.g., omit maps in Coot). Hydrogen bonding networks must align with chemical plausibility .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for synthesis/purification steps .
  • Waste Management : Quench residual sulfide with oxidizing agents (e.g., H₂O₂) to convert it to less hazardous sulfones before disposal .
  • Emergency Measures : Neutralize spills with activated charcoal or vermiculite. First aid for inhalation involves immediate fresh air and medical evaluation .

Advanced: How can researchers design experiments to probe the compound’s role in modulating biological or catalytic systems?

Answer:

  • Enzyme Inhibition Assays : Use acetylcholinesterase or cytochrome P450 models to test sulfide interactions. Monitor activity via Ellman’s reagent (AChE) or NADPH consumption (P450) .
  • Catalytic Screening : Assess sulfide’s ligand properties in transition-metal complexes (e.g., Pd-catalyzed cross-coupling). ICP-MS tracks metal leaching during reactions .
  • Dose-Response Studies : Apply Hill equation analysis to determine IC₅₀/EC₅₀ values. Control for thiol-mediated redox interference using glutathione-depleted systems .

Advanced: What statistical approaches are recommended for analyzing heterogeneous datasets in structure-activity relationship (SAR) studies?

Answer:

  • Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) reduces dimensionality in datasets combining crystallographic, spectroscopic, and bioactivity data .
  • Bayesian Inference : Quantify uncertainty in SAR models, particularly when data is sparse or conflicting. Hierarchical models account for batch effects in synthesis .
  • Outlier Detection : Use Grubbs’ test or Mahalanobis distance to identify outliers in bioassay replicates. Justify exclusion with mechanistic rationale (e.g., solvent polarity effects) .

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